molecular formula C9H9BrN2O B2406847 6-bromo-5-methoxy-1-methyl-1H-indazole CAS No. 1577179-97-5

6-bromo-5-methoxy-1-methyl-1H-indazole

Cat. No.: B2406847
CAS No.: 1577179-97-5
M. Wt: 241.088
InChI Key: KDOOXMBUSOIVLU-UHFFFAOYSA-N
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Description

“6-bromo-5-methoxy-1-methyl-1H-indazole” is a chemical compound with the CAS Number: 1577179-97-5 . It has a molecular weight of 241.09 .


Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, has been a topic of interest in recent years . Various synthetic approaches have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H9BRN2O . The InChI code for this compound is 1S/C9H9BrN2O/c1-12-8-4-7 (10)9 (13-2)3-6 (8)5-11-12/h3-5H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving indazole derivatives have been studied extensively . These reactions often involve 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 241.09 .

Scientific Research Applications

Pharmacological Importance

The indazole scaffold, like that in 6-bromo-5-methoxy-1-methyl-1H-indazole, is of significant pharmacological relevance. It forms the basic structure for a multitude of compounds with potential therapeutic value. Various indazole derivatives have shown promising anticancer and anti-inflammatory activities, along with applications in disorders involving protein kinases and neurodegeneration. The well-defined mechanism of action in some derivatives paves the way for novel molecules with therapeutic properties (Denya, Malan, & Joubert, 2018).

Synthetic Chemistry and Medicinal Applications

Indazoles, including this compound, are integral in the field of synthetic chemistry, offering a rich array of biological activities. These derivatives have been associated with antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antituberculosis activities, among others. Their versatility in drug synthesis makes them a focal point in medicinal chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).

Anti-Tumor Potential

Indazole derivatives have demonstrated a wide range of biological activities, including anti-tumor effects. The exploration of indazole derivatives as inhibitors of various biological targets like fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and carbonic anhydrase (CA) highlights their therapeutic potential in cancer treatment. The structural modifications in these derivatives based on structure-activity relationships could lead to more potent anti-cancer agents (Wan, He, Li, & Tang, 2019).

Synthetic Strategies in Medicinal Chemistry

The development of new synthetic strategies for indazoles, including this compound, is a critical area of research. The transition-metal-catalyzed C–H activation/annulation sequence is a prominent method for constructing functionalized indazole derivatives. This approach allows for the synthesis of indazoles with enhanced tolerance in medicinal applications, offering functional flexibility and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

Safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Indazole derivatives, including “6-bromo-5-methoxy-1-methyl-1H-indazole”, have shown potential in various fields, particularly in medicinal chemistry . They have been found to exhibit anticancer, antiangiogenic, and antioxidant activities , suggesting potential future directions in these areas.

Properties

IUPAC Name

6-bromo-5-methoxy-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)9(13-2)3-6(8)5-11-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOOXMBUSOIVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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